Thiazolylalanine
Overview
Description
Thiazolylalanine is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals and dyestuff.
Mechanism of Action
Target of Action
Thiazolylalanine, also known as L-4-Thiazolylalanine, is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs . .
Mode of Action
It has been found to function as an enantioselective catalyst for an intramolecular stetter reaction . This suggests that this compound may interact with its targets to promote specific chemical reactions.
Biochemical Pathways
It’s worth noting that this compound is used in organic synthesis, suggesting that it may play a role in various biochemical reactions .
Action Environment
It’s worth noting that this compound has been used in a variety of environments due to its role as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .
Biochemical Analysis
Biochemical Properties
Thiazolylalanine, in appropriately functionalized form, has been found to function as an enantioselective catalyst for an intramolecular Stetter reaction . This suggests that this compound interacts with enzymes and other biomolecules to promote the cyclization of a test substrate . The nature of these interactions is likely dependent on the specific environment and functionalization of the this compound molecule .
Molecular Mechanism
The molecular mechanism of this compound’s action is primarily related to its role as a catalyst in biochemical reactions It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially influencing enzyme activity and gene expression
Properties
IUPAC Name |
(2S)-2-amino-3-(1,3-thiazol-4-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S/c7-5(6(9)10)1-4-2-11-3-8-4/h2-3,5H,1,7H2,(H,9,10)/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBZIGVCQRXJYQD-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CS1)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(N=CS1)C[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90152461 | |
Record name | Thiazolylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90152461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119433-80-6 | |
Record name | Thiazolylalanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119433806 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thiazolylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90152461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | THIAZOLYLALANINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VTL1Y3S44B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Thiazolylalanine and what makes it interesting for scientific research?
A1: this compound, also known as L-4-Thiazolylalanine, is a non-proteinogenic amino acid. Its unique structure, incorporating a thiazole ring, makes it a valuable building block for various applications. Research highlights its potential in areas like catalysis, medicinal chemistry, and even skincare.
Q2: How does this compound influence skin health based on current research?
A2: Studies suggest that this compound might promote skin health through several mechanisms. In vitro, it has been shown to increase the production of hyaluronic acid and pro-collagen I in 3D human skin tissue models []. Additionally, it appears to downregulate the expression of inflammatory genes in these models []. In vivo studies indicate that this compound, similar to retinol, can increase epidermal thickness and enhance collagen remodeling [].
Q3: Can this compound be used as a catalyst, and if so, what types of reactions does it catalyze?
A3: Yes, this compound derivatives can function as chiral catalysts for asymmetric organic reactions. Specifically, they have shown promise in enantioselective intermolecular aldehyde-imine cross-couplings, leading to the formation of α-amidoketones [, ]. These reactions are important for synthesizing chiral molecules, which are crucial in pharmaceuticals and other fields.
Q4: How does the structure of this compound enable its catalytic activity?
A4: The thiazole ring in this compound plays a critical role in its catalytic activity. Researchers can convert the thiazole moiety into a thiazolium ylide by alkylating it and subsequently treating it with a tertiary amine base []. This thiazolium ylide acts as the active catalytic species in reactions like the aldehyde-imine cross-coupling [].
Q5: Has there been research on how modifying the this compound structure affects its activity?
A5: Yes, Structure-Activity Relationship (SAR) studies have been conducted, particularly in the context of its use in synthesizing opioid receptor-binding peptides []. For example, replacing phenylalanine with this compound in the opioid peptide deltorphin I was explored. The study found that incorporating the this compound led to a decrease in binding affinity to mu and kappa opioid receptors, but retained significant binding affinity to delta opioid receptors []. This suggests that modifications to the this compound structure can significantly impact its biological activity and receptor selectivity.
Q6: Have there been studies on incorporating this compound into metal complexes?
A7: Yes, researchers have investigated the synthesis and properties of metal complexes containing this compound. One study successfully created gold(I) N,S-heterocyclic carbene complexes derived from peptides containing this compound []. Such complexes could potentially offer new avenues for medicinal chemistry and catalysis.
Q7: Are there analytical techniques available to detect and quantify this compound?
A7: While specific details on analytical methods for this compound were not provided in the abstracts, techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are commonly employed to analyze and quantify amino acids and their derivatives. These methods would likely be applicable to this compound as well.
Q8: Is there any information on the potential toxicity of this compound?
A9: While the provided abstracts don't directly address the toxicity of this compound itself, one study [] broadly discusses the toxicity of naturally occurring amino acid analogs. It highlights that the incorporation of these analogs into cellular proteins can contribute to their toxicity. This suggests that careful evaluation of the potential toxicity and long-term effects of this compound, particularly when considering its use in pharmaceutical applications, is crucial.
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